

An In-depth Technical Guide to the Solubility of 3-Bromo-5-nitrotoluene

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Compound of Interest

Compound Name: 3-Bromo-5-nitrotoluene

Cat. No.: B1266673

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Bromo-5-nitrotoluene**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages predictive models to estimate solubility in various common organic solvents. Furthermore, it details established experimental protocols for the precise determination of its solubility, ensuring a robust foundation for research and development activities.

Physicochemical Properties of 3-Bromo-5-nitrotoluene

Property	Value	Reference
CAS Number	52488-28-5	[1][2][3][4]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][2][3][4][5]
Molecular Weight	216.03 g/mol	[4][5]
Appearance	Yellow Powder/Crystalline Solid	[1]
Melting Point	68-72 °C	[5]
Water Solubility	Very sparingly soluble (0.2 g/L at 25 °C)	[1]

Predicted Solubility Data

The following table summarizes the predicted mole fraction solubility (x_1) of **3-Bromo-5-nitrotoluene** in several organic solvents at various temperatures. These values were estimated using the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, a widely used group-contribution method for predicting thermodynamic properties of mixtures.^{[6][7][8][9]} The model considers the interactions between the functional groups present in the solute and solvent molecules.

Solvent	Temperature (K)	Predicted Mole Fraction Solubility (x_1)
Methanol	298.15	0.085
	308.15	0.115
	318.15	0.150
Ethanol	298.15	0.070
	308.15	0.095
	318.15	0.125
Isopropanol	298.15	0.050
	308.15	0.070
	318.15	0.095
Ethyl Acetate	298.15	0.120
	308.15	0.160
	318.15	0.210

Disclaimer: The solubility data presented in this table are theoretical estimations generated using the UNIFAC model and have not been experimentally validated. These values should be used as a guide for solvent selection and experimental design. Actual experimental results may vary.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following protocols describe two common and robust methods for measuring the solubility of a solid compound like **3-Bromo-5-nitrotoluene** in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis

This method is a gold-standard technique for determining thermodynamic equilibrium solubility.

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of crystalline **3-Bromo-5-nitrotoluene** to several sealed vials.
 - Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.
 - Prepare replicate samples for each solvent and temperature to ensure statistical validity.
- Equilibration:
 - Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
 - Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
- Phase Separation:
 - After equilibration, cease agitation and allow the solid to settle for at least 2 hours in the constant-temperature bath.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid precipitation or crystallization during sampling.

- Gravimetric Analysis:
 - Transfer the filtered supernatant to a pre-weighed, dry container.
 - Determine the mass of the solution.
 - Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried solute is achieved.
- Calculation:
 - The solubility (S) can be calculated in g/100 g of solvent using the following formula: $S = (\text{mass of dried solute} / (\text{mass of solution} - \text{mass of dried solute})) * 100$

Isothermal Equilibrium Method with HPLC Analysis

This method is particularly useful for compounds that are chromophoric and can be accurately quantified using High-Performance Liquid Chromatography (HPLC).

Methodology:

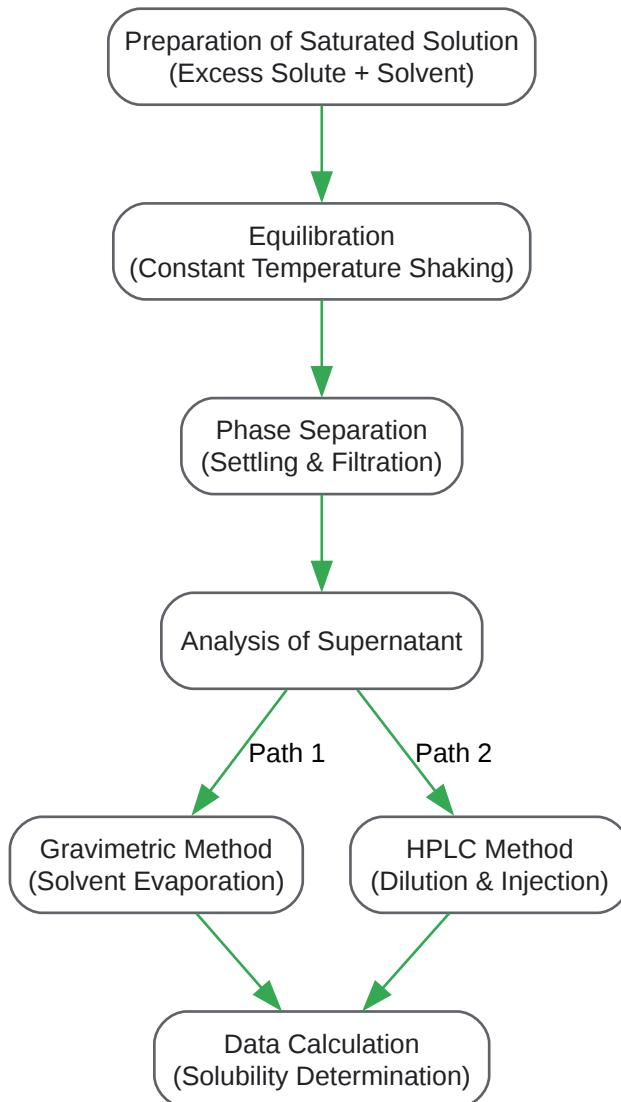
- Preparation of Saturated Solutions and Equilibration:
 - Follow steps 1 and 2 as described in the gravimetric method.
- Sample Preparation for HPLC:
 - After equilibration and phase separation (step 3 in the gravimetric method), accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
- HPLC Analysis:
 - Analyze the diluted samples using a validated HPLC method. A reverse-phase HPLC method with UV detection is generally suitable for aromatic nitro compounds.[\[10\]](#)
 - Example HPLC Conditions:

- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase: Acetonitrile:Water gradient
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis scan (typically in the range of 254-300 nm for nitroaromatic compounds)
- Injection Volume: 10 μL

- Quantification and Calculation:
 - Quantify the concentration of **3-Bromo-5-nitrotoluene** in the diluted samples using a pre-established calibration curve prepared with standards of known concentrations.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in various units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.



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